pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride
Description
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone hydrochloride is a bicyclic tertiary amine hydrochloride salt characterized by a methanone bridge linking two pyrrolidine rings, one of which is stereospecifically configured at the 3R position. This compound belongs to a class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural rigidity, hydrogen-bonding capabilities, and bioavailability. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations .
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
InChI Key |
REOSUYHONOZWGO-DDWIOCJRSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCNC2.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis might start with a pyrrolidine derivative, which undergoes various chemical transformations to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of various substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, and properties:
Structural and Functional Analysis
- Ring Size and Basicity : Compounds with piperidine (6-membered) or azetidine (4-membered) rings exhibit distinct electronic profiles. Piperidine derivatives (e.g., CAS 937724-81-7) have higher pKa values (~11) compared to pyrrolidine analogs (~10), influencing protonation states under physiological conditions .
- Stereochemistry: The (3R)-configuration in the target compound introduces chirality, which is absent in non-stereospecific analogs like CAS 1236267-58-4. This can significantly affect enantioselective interactions with biological targets .
- Substituent Effects : Cyclopropyl groups (e.g., CAS 1956325-48-6) confer metabolic stability by resisting oxidative degradation, while aromatic substituents (e.g., phenyl in CAS 25503-87-1) enhance π-π stacking interactions in drug-receptor binding .
Challenges and Limitations
- Availability: Some analogs, such as (5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone (CAS 2208822-08-4), are discontinued, limiting comparative studies .
- Stereochemical Complexity : The synthesis of (3R)-configured pyrrolidine derivatives requires chiral catalysts or resolution techniques, increasing production costs .
Biological Activity
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone; hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone; hydrochloride can be characterized by its unique pyrrolidine structure, which is often associated with various biological activities. The compound's structure allows it to interact with multiple biological targets, making it a versatile scaffold in drug discovery.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research has indicated that pyrrolidine derivatives can act as inhibitors for various enzymes, including proteases and kinases, which are crucial in cellular signaling pathways.
- Protease Inhibition : Pyrrolidine derivatives have been shown to inhibit main proteases in viral infections, suggesting potential antiviral applications .
- Antibacterial Activity : Some studies indicate that pyrrolidine-containing compounds exhibit antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Antiviral Activity
Recent studies have highlighted the effectiveness of pyrrolidine derivatives in inhibiting viral replication. For instance, a specific derivative was noted for its potent inhibition of the main protease involved in viral life cycles:
Antibacterial Activity
The antibacterial potential of pyrrolidine derivatives has been evaluated against various pathogens. The following table summarizes the MIC values against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrolidin derivative A | Staphylococcus aureus | 12.5 | |
| Pyrrolidin derivative B | Escherichia coli | 25 |
Case Studies
Case Study 1: Antiviral Properties
In a study published in late 2023, pyrrolidine-based compounds were tested for their ability to inhibit viral replication in vitro. The results demonstrated significant antiviral activity, leading to further investigations into their potential as therapeutic agents against viral infections .
Case Study 2: Antibacterial Efficacy
A series of pyrrolidine derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compounds exhibited varying degrees of efficacy, with some derivatives showing MIC values lower than those of conventional antibiotics, indicating their potential as new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
